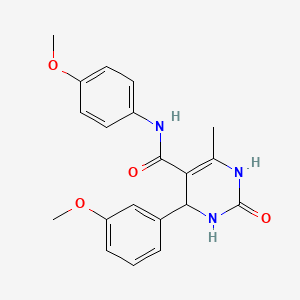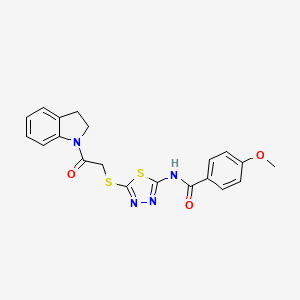
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains an indolin-1-yl group, a thiadiazol-2-yl group, and a methoxybenzamide group. These groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indolin-1-yl and thiadiazol-2-yl groups suggests that the compound could have interesting structural features .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The indolin-1-yl group, for example, is known to participate in a variety of chemical reactions . The thiadiazol-2-yl and methoxybenzamide groups could also influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the methoxy group could influence the compound’s solubility.Applications De Recherche Scientifique
Antimicrobial and Anticancer Properties
Compounds with a thiadiazole core, such as the related "N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide", have been widely researched for their biological activities. A study highlighted the antimicrobial and antiproliferative properties of newly synthesized Schiff bases derived from 1,3,4-thiadiazole compounds. Schiff bases, including those with thiadiazole cores, exhibited strong antimicrobial activity against S. epidermidis and cytotoxicity on cancer cell lines such as PC-3 and MDA-MB-231, suggesting their potential utility in developing new therapeutic strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).
Anti-Tubercular Agents
Another research effort focused on the synthesis and evaluation of tetrahydropyrimidine–isatin hybrids as potential antibacterial, antifungal, and anti-tubercular agents. The incorporation of the thiadiazole moiety into these hybrids underscores the importance of this structural feature in contributing to the compounds' antimicrobial and anti-tubercular activities (Akhaja & Raval, 2012).
Antimicrobial Screening
Thiazole derivatives incorporating the methoxybenzamide group have been synthesized and screened for their antibacterial and antifungal activities. These compounds were effective against a range of Gram-positive and Gram-negative bacteria, as well as several strains of fungi, indicating their potential as therapeutic agents for microbial diseases (Desai, Rajpara, & Joshi, 2013).
Photodynamic Therapy Applications
A study on zinc phthalocyanine derivatives substituted with thiadiazole and methoxybenzamide groups revealed their high singlet oxygen quantum yield, making them suitable for photodynamic therapy applications. Such properties are valuable for Type II mechanisms in cancer treatment, highlighting the broader applicability of thiadiazole derivatives in medical research (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
Moreover, 3,5-bis(indolyl)-1,2,4-thiadiazoles were synthesized and evaluated for cytotoxicity against human cancer cell lines. This research demonstrates the potential of thiadiazole derivatives in anticancer drug development, with certain compounds showing potent activity against specific cancer cell lines (Kumar et al., 2011).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S2/c1-27-15-8-6-14(7-9-15)18(26)21-19-22-23-20(29-19)28-12-17(25)24-11-10-13-4-2-3-5-16(13)24/h2-9H,10-12H2,1H3,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJFHFSOYCTPMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

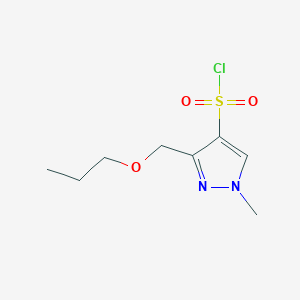
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methylthiazole-4-carboxamide](/img/structure/B2669328.png)
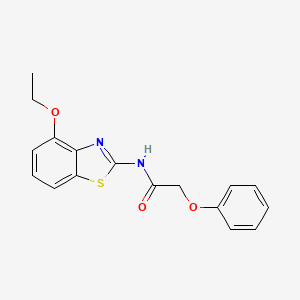

![3-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2669333.png)
![3-(4-methoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2669334.png)

![(1S,5R)-1-Ethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2669337.png)
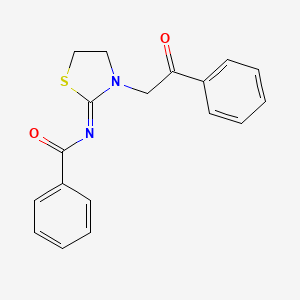
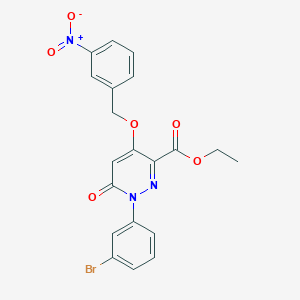
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-3-carboxylate](/img/structure/B2669342.png)

